N-[4-(benzyloxy)phenyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
Description
N-[4-(Benzyloxy)phenyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic compound featuring a benzotriazinone core linked via a butanamide chain to a 4-benzyloxyphenyl group. The benzotriazinone moiety (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) is a heterocyclic scaffold known for its role in modulating biological activity, particularly in enzyme inhibition and anticancer applications . This compound is synthesized through multistep reactions, often starting from isatin or anthranilic acid derivatives, followed by diazotization and coupling with appropriate amines .
Properties
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenylmethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-23(11-6-16-28-24(30)21-9-4-5-10-22(21)26-27-28)25-19-12-14-20(15-13-19)31-17-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16-17H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPZMCNLQXKFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(benzyloxy)phenyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its IUPAC name is (2S)-N-[4-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide. This structure features a benzyl ether and a benzotriazine moiety, which are critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
- Inhibition of Monoamine Oxidase (MAO)
-
Antioxidant Activity
- The compound's structure suggests potential antioxidant properties. Studies have indicated that derivatives containing the benzyloxy group may exhibit significant free radical scavenging capabilities.
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| MAO B Inhibition | Competitive inhibition | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | PPARα agonism |
Case Studies
Several case studies have been conducted to evaluate the biological effects of similar compounds:
-
Case Study 1: MAO B Inhibition
A study synthesized various derivatives based on the benzyloxy phenyl structure and evaluated their inhibitory effects on MAO B. The most potent compound exhibited an IC50 value of 1.4 nM and demonstrated a selectivity ratio exceeding 71,400 for MAO B over MAO A. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors . -
Case Study 2: In Vivo Efficacy
In vivo studies indicated that certain analogues of this compound could effectively cross the blood-brain barrier and exert neuroprotective effects without notable toxicity. These findings highlight the therapeutic potential of such compounds in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound belongs to a class of N-substituted benzotriazinone carboxamides. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : The benzyloxy group in the target compound increases logP compared to analogs with polar substituents (e.g., trifluoromethoxy in BG14423) .
- Metabolic Stability : Fluorinated derivatives like BG14423 exhibit longer half-lives due to resistance to oxidative metabolism .
- Synthetic Accessibility : Analogs with simpler aryl groups (e.g., 14n) are synthesized in higher yields (~75–85%) compared to the target compound’s multistep synthesis (~50–60% yield) .
Table 2: Reaction Efficiency Comparison
Insights :
- The target compound’s lower yield (~60%) reflects challenges in diazotization and purification of the benzotriazinone core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
